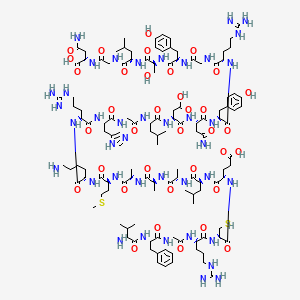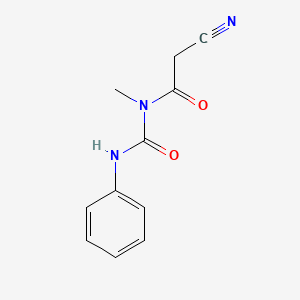![molecular formula C13H20O B13767282 2,6,10,10-Tetramethyl-1-oxaspiro[4.5]deca-3,6-diene CAS No. 54344-61-5](/img/structure/B13767282.png)
2,6,10,10-Tetramethyl-1-oxaspiro[4.5]deca-3,6-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6,10,10-Tetramethyl-1-oxaspiro[4.5]deca-3,6-diene, also known as theaspirane, is a chemical compound with the molecular formula C13H22O. It is a pale yellow liquid with a characteristic black tea aroma and a sweet taste. The compound is known for its mixed aroma characteristics, including fruity and woody notes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,10,10-Tetramethyl-1-oxaspiro[4.5]deca-3,6-diene involves several steps. One common method is the cyclization of a suitable precursor under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out at elevated temperatures to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation and recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
2,6,10,10-Tetramethyl-1-oxaspiro[4.5]deca-3,6-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
2,6,10,10-Tetramethyl-1-oxaspiro[4.5]deca-3,6-diene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used as a fragrance and flavoring agent in the food and cosmetic industries
Wirkmechanismus
The mechanism of action of 2,6,10,10-Tetramethyl-1-oxaspiro[4.5]deca-3,6-diene involves its interaction with specific molecular targets and pathways. The compound can bind to receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial and antioxidant activities. The exact molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6,10,10-Tetramethyl-1-oxaspiro[4.5]dec-6-en-8-one: This compound has a similar spirocyclic structure but differs in the presence of an additional ketone group.
Isospirene: Another related compound with a similar spirocyclic structure but different substituents.
Uniqueness
2,6,10,10-Tetramethyl-1-oxaspiro[4Its spirocyclic structure and the presence of multiple methyl groups contribute to its distinct chemical and physical properties .
Eigenschaften
CAS-Nummer |
54344-61-5 |
|---|---|
Molekularformel |
C13H20O |
Molekulargewicht |
192.30 g/mol |
IUPAC-Name |
2,6,6,10-tetramethyl-1-oxaspiro[4.5]deca-3,9-diene |
InChI |
InChI=1S/C13H20O/c1-10-6-5-8-12(3,4)13(10)9-7-11(2)14-13/h6-7,9,11H,5,8H2,1-4H3 |
InChI-Schlüssel |
BXVWNVFSJFBMTG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C=CC2(O1)C(=CCCC2(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{[(1-Hydroxypropan-2-yl)oxy]carbonyl}benzoic acid](/img/structure/B13767221.png)


![14-Methyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12,14,16-octaen-18-one](/img/structure/B13767240.png)

![Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-chloro-5-nitrophenyl)azo]phenyl]-](/img/structure/B13767264.png)
![[3-[4-(4-Chlorophenyl)phenyl]-3-hydroxypropyl]-dimethylazanium chloride](/img/structure/B13767275.png)
![N-[2-(benzylamino)-2-oxoethyl]-N-(4-methylcyclohexyl)thiadiazole-4-carboxamide](/img/structure/B13767278.png)

![2-[3-Acetamido-5-(4-methoxyphenyl)phenyl]acetic acid](/img/structure/B13767288.png)


